molecular formula C16H8N4O4S2 B12041408 Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-

Cat. No.: B12041408
M. Wt: 384.4 g/mol
InChI Key: IFFBTALRGFYPAN-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazole (TzTz) derivatives are a class of heterocyclic compounds characterized by a rigid, planar fused-ring system with strong π-conjugation and tunable electronic properties. The nitro (-NO₂) substituents at the 4-positions of the phenyl rings impart strong electron-withdrawing effects, making NO₂-TzTz a promising candidate for applications in optoelectronics, coordination chemistry, and materials science. Its insolubility, however, poses challenges for solution-based processing .

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O4S2/c21-19(22)11-5-1-9(2-6-11)13-17-15-16(25-13)18-14(26-15)10-3-7-12(8-4-10)20(23)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFBTALRGFYPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis of (PhNO₂)₂TTz via thermal heating involves a double condensation-oxidation reaction between dithiooxamide (DTO) and 4-nitrobenzaldehyde in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO). The mechanism proceeds through the formation of a dihydrothiazolothiazole intermediate, which undergoes oxidative aromatization to yield the fully conjugated bicyclic product. A typical procedure involves:

  • Combining DTO (1 mmol) with 4-nitrobenzaldehyde (2 mmol) in DMF (25 mL).

  • Heating the mixture at 140°C for 6 hours under reflux.

  • Cooling the reaction mixture to room temperature, followed by filtration and washing with ethanol to isolate the crude product.

This method avoids inert atmospheres, as aerial oxygen facilitates the oxidation step. However, electron-withdrawing nitro groups on the aldehyde slightly deactivate the electrophilic center, necessitating prolonged heating.

Optimization and Challenges

Key variables affecting yield include:

  • Solvent choice : DMF outperforms DMSO due to its higher boiling point (153°C vs. 189°C), enabling faster reaction kinetics.

  • Concentration : Higher substrate concentrations (e.g., 0.25 g DTO in 25 mL DMF) improve yields by promoting intermolecular condensation.

  • Temperature : Reactions below 130°C result in incomplete conversion, while temperatures exceeding 150°C risk decomposition side products.

Despite its simplicity, this method yields modest quantities (exact yields unreported in source) and generates significant solvent waste, prompting exploration of alternative approaches.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation drastically reduces reaction times from hours to minutes. A one-pot protocol adapted from pyrazole-4-carbaldehyde syntheses involves:

  • Mixing DTO (1 mmol) and 4-nitrobenzaldehyde (2 mmol) in acetic acid.

  • Irradiating the mixture at 150°C for 15–30 minutes using a microwave reactor.

  • Oxidizing the intermediate with selenium dioxide (SeO₂) to achieve full aromatization.

This method achieves near-quantitative conversion in model systems (e.g., 92% yield for TzTz 1 under microwave vs. 75% with conventional heating). For (PhNO₂)₂TTz, yields are anticipated to parallel these results, though nitroaryl substrates may require slight adjustments to irradiation time.

Advantages of Microwave Activation

  • Energy efficiency : Localized heating minimizes thermal degradation.

  • Scalability : Milligram-to-gram scale syntheses are feasible without yield penalties.

  • Reproducibility : Automated temperature control ensures consistent batch-to-batch quality.

A comparative study of microwave vs. thermal heating for TzTz derivatives showed a 20–25% yield enhancement under microwave conditions.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Eco-Friendly Solvent Design

The DES approach replaces toxic DMF with biodegradable solvent systems. A proven DES for TzTz synthesis comprises L-proline and ethylene glycol (1:50 molar ratio) with sodium metabisulfite (Na₂S₂O₅) as an oxidant. The procedure involves:

  • Preparing DES by heating L-proline and ethylene glycol at 70°C.

  • Adding DTO (1 mmol), 4-nitrobenzaldehyde (2 mmol), and Na₂S₂O₅ (1.1 mmol) to the DES.

  • Heating at 130°C for 1 hour, followed by precipitation with water.

This method achieves 75% yield for analogous TzTz derivatives, with potential for further optimization for nitro-substituted products.

Environmental and Practical Benefits

  • Zero volatile organic compounds (VOCs) : DES systems eliminate hazardous solvent emissions.

  • Simplified purification : Products precipitate upon water addition, avoiding column chromatography.

  • Reusability : The DES can be recovered and reused for 3–4 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Parameter Thermal (DMF) Microwave DES
Solvent DMFAcetic acidL-proline:EG (1:50)
Temperature (°C) 140150130
Time 6 hours30 minutes1 hour
Yield ModerateHigh (≤92%)Moderate (≤75%)
Environmental Impact HighModerateLow

Key Observations :

  • Microwave synthesis offers the highest efficiency but requires specialized equipment.

  • DES methods prioritize sustainability at a slight cost to yield.

  • Thermal heating remains the simplest method for small-scale laboratory synthesis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.35 (d, J = 8.8 Hz, 4H, Ar-H), 7.95 (d, J = 8.8 Hz, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆) : δ 168.7 (C=S), 149.5 (thiazole-C), 142.0 (C-NO₂), 128.4 (Ar-C), 124.9 (Ar-C).

  • Melting Point : 295°C (decomposition observed above 300°C).

Purity Assessment

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 424.0521 (calc. for C₁₈H₁₀N₄O₄S₂). Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) shows a single spot (Rₕ = 0.72), indicating high purity .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- serves as a building block in the synthesis of conjugated polymers and organic semiconductors. Its electron-deficient nature allows for effective π-π stacking interactions which are crucial in the formation of these materials.

2. Biology

This compound is being investigated as a fluorescent probe for biological imaging due to its favorable photophysical properties. Its ability to emit fluorescence makes it suitable for tracking biological processes in live cells.

3. Medicine

Thiazolo[5,4-d]thiazole derivatives have shown promise in drug development, particularly as antimicrobial and anticancer agents. The presence of nitro groups enhances their biological activity against various pathogens and cancer cells .

  • Antimicrobial Activity : Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties.
  • Anticancer Activity : Research indicates that modifications to the thiazolo structure can enhance anticancer efficacy through various mechanisms such as apoptosis induction and cell cycle arrest .

4. Industry

In the industrial sector, Thiazolo[5,4-d]thiazole is utilized in developing optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent electronic properties and stability under operational conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Thiazolo[5,4-d]thiazole derivatives reveals that:

  • Electron-Withdrawing Groups : The introduction of nitro groups significantly enhances lipophilicity and biological activity.
  • Substituent Positioning : The position of substituents on the phenyl rings influences the compound's ability to interact with biological targets effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed various thiazolo derivatives against multiple bacterial strains. The results indicated that compounds with nitro substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

Research has demonstrated that certain thiazolo derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings support further exploration into their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • NO₂-TzTz: The nitro groups lower the LUMO energy, enhancing electron-accepting capabilities. Computational studies predict a red-shift in absorption/emission spectra due to extended π-conjugation and intramolecular charge transfer (ICT) between the nitro-phenyl and TzTz core .
  • 2,5-Bis(4-pyridyl)-TzTz (DPTTZ) : Pyridyl groups enable coordination with metal ions (e.g., Zn²⁺), forming metal-organic frameworks (MOFs) like [Zn₂(DPTTZ)(OBA)₂] (IUST-2), which exhibit luminescence and selective CO₂ adsorption .

Electron-Donating Substituents

  • 2,5-Bis(3,5-dimethylphenyl)-TzTz : Methyl groups enhance solubility and planarize the structure, with a dihedral angle of 2.66° between the TzTz core and aryl rings. This promotes π-π stacking (Cg···Cg distances: 3.598–3.639 Å), improving charge transport in organic electronics .
  • 2,5-Bis(4-alkoxyphenyl)-TzTz (e.g., methoxy, propoxy) : Alkoxy groups increase solubility and induce bathochromic shifts in absorption spectra. For example, 2,5-bis(4-heptyloxyphenyl)-TzTz shows a bandgap of ~2.5 eV, suitable for light-harvesting applications .

Mixed Donor-Acceptor Systems

  • Spirobifluorene-TzTz hybrids: Combining TzTz (acceptor) with spirobifluorene (donor) creates bipolar materials with energy gaps of 2.5–3.0 eV, ideal for electroluminescent devices .

Structural and Solubility Considerations

Compound Substituents Solubility Key Structural Feature
NO₂-TzTz 4-NO₂ Insoluble Rigid, planar with strong ICT
DPTTZ 4-Pyridyl Moderate Coordination sites for MOFs
Bis(3,5-dimethylphenyl)-TzTz 3,5-(CH₃)₂ High Planar π-stacking
Bis(4-hexylthiophen-2-yl)-TzTz Hexyl-thiophene High Extended conjugation for printable electronics

Insights :

  • Alkyl or alkoxy chains (e.g., hexyl, heptyloxy) significantly improve solubility, enabling solution processing in devices like organic solar cells (OSCs) .
  • Nitro groups in NO₂-TzTz limit solubility but enhance oxidative stability and electron deficiency .

Coordination Polymers and MOFs

  • NO₂-TzTz: Limited use in coordination chemistry due to nitro groups, which are weaker ligands compared to pyridyl (DPTTZ). However, nitro groups may participate in non-covalent interactions for sensing applications .
  • DPTTZ : Forms luminescent MOFs (e.g., IUST-2) for heavy metal ion removal (Pb²⁺, Hg²⁺) and environmental sensing .

Organic Electronics

  • NO₂-TzTz: Potential as an electron acceptor in bulk heterojunction solar cells, though insolubility necessitates alternative processing methods .
  • Bis(hexylthiophen-2-yl)-TzTz : Used in printable electronics due to enhanced charge transport (hole mobility: ~10⁻³ cm²/V·s) .

Optoelectronics and Photocatalysis

  • NO₂-TzTz: Strong ICT and low LUMO (~-3.5 eV) make it suitable for photocatalytic oxidative reactions .
  • Bis(4-methoxyphenyl)-TzTz : Exhibits fluorescence quantum yields up to 60%, outperforming nitro-substituted derivatives in light-emitting devices .

Research Findings and Data Tables

Optical and Electronic Properties

Compound λₐᵦₛ (nm) E₉ (eV) HOMO (eV) LUMO (eV) Application
NO₂-TzTz 450–500 2.7–3.0 -6.2 -3.5 Photocatalysis
DPTTZ 380–420 3.1 -5.8 -2.7 MOF-based sensors
Bis(4-heptyloxyphenyl)-TzTz 480–520 2.5 -5.5 -3.0 Light-harvesting
Spirobifluorene-TzTz 350–400 2.8 -5.9 -3.1 Electroluminescent devices

Biological Activity

Thiazolo[5,4-d]thiazole derivatives, particularly 2,5-bis(4-nitrophenyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.

Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- has the following chemical properties:

PropertyValue
Molecular Formula C16H8N4O4S2
Molar Mass 384.39 g/mol
Density 1.580 ± 0.06 g/cm³
Boiling Point 613.3 ± 65.0 °C
pKa -3.67 ± 0.50

These properties suggest a stable compound with potential for various applications in drug development.

2.1 Antimicrobial Activity

Thiazolo[5,4-d]thiazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that compounds with nitro groups exhibit enhanced activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) Values:
    • Against Staphylococcus aureus: MIC values ranged from 32 to 64 µg/mL.
    • Against Escherichia coli: Similar MIC values were observed.

The presence of electron-withdrawing groups such as nitro (-NO₂) in the para position of the phenyl ring has been correlated with increased antibacterial activity .

2.2 Anticancer Activity

Research indicates that thiazolo[5,4-d]thiazole derivatives possess anticancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation: Compounds have shown effectiveness against different cancer cell lines, including breast and colon cancer.
  • Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case studies reveal that certain derivatives can inhibit key signaling pathways involved in tumor growth and metastasis .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolo[5,4-d]thiazole derivatives indicates that modifications in the molecular structure significantly influence their biological activities:

  • Electron-Withdrawing Groups: The introduction of nitro groups enhances lipophilicity and biological activity.
  • Substituent Positioning: The position of substituents on the phenyl rings affects the compound's ability to interact with biological targets.

For example, compounds with both electron-withdrawing and electron-donating groups showed improved efficacy against microbial pathogens compared to those without such modifications .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazolo[5,4-d]thiazole derivatives against C. albicans and Aspergillus niger. Compounds exhibited MIC values between 3.92–4.23 mM for C. albicans, demonstrating promising antifungal activity compared to standard antifungal agents like fluconazole .

Case Study 2: Anticancer Potential

Another investigation focused on a series of thiazolo[5,4-d]thiazole compounds tested against human cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation by inducing apoptosis in a dose-dependent manner, with IC50 values ranging from low micromolar concentrations .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2,5-bis(4-nitrophenyl)thiazolo[5,4-d]thiazole derivatives?

The synthesis typically involves condensation reactions between dithiooxamide and substituted aldehydes (e.g., 4-nitrobenzaldehyde) under microwave or reflux conditions. For example, 2,5-bis(4-hydroxyphenyl) derivatives are synthesized using rubeanic acid and aldehydes in the presence of phenol, followed by purification via column chromatography . Characterization relies on FT-IR (to confirm functional groups like C=N and C-S) and 1H-NMR (to verify aromatic proton environments and substituent positions). Advanced confirmation may include single-crystal X-ray diffraction for structural elucidation .

Q. How is the structural rigidity and π-conjugation of thiazolo[5,4-d]thiazole cores experimentally validated?

The planar, rigid backbone is confirmed via X-ray crystallography , revealing strong π-π stacking distances (~3.4–3.6 Å) . Spectroscopic methods like UV-Vis and fluorescence spectroscopy demonstrate extended conjugation, with absorption maxima in the 300–400 nm range and emission bands at 348–600 nm depending on substituents . Cyclic voltammetry further quantifies electron affinity and ionization potentials, critical for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods predict substituent effects on the optoelectronic properties of thiazolo[5,4-d]thiazole derivatives?

Density functional theory (DFT) studies reveal that electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap, inducing red shifts in absorption/emission spectra. For example, introducing pyridinium substituents extends frontier orbital distributions, reducing energy gaps by ~0.5 eV . Time-dependent DFT (TD-DFT) simulations correlate excited-state intramolecular proton transfer (ESIPT) with twisted intramolecular charge transfer (TICT), explaining solvent-dependent luminescence .

Q. What design strategies optimize thiazolo[5,4-d]thiazole-based MOFs for environmental sensing?

Incorporating 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) as a linker with carboxylate ligands (e.g., 4,4'-oxybis(benzoic acid)) creates luminescent MOFs with tunable pore sizes. These MOFs detect contaminants via fluorescence quenching:

  • Nitroaromatics (TNP) : Limit of detection (LOD) = 0.1 μM .
  • Heavy metals (Pb²⁺/Hg²⁺) : Removal efficiency >90% at pH 6–7, with adsorption capacities of ~220 mg/g . Key parameters include ligand rigidity for π-π interactions and Lewis acidic sites for analyte binding .

Q. How does protonation influence photophysical mechanisms in thiazolo[5,4-d]thiazole derivatives?

Protonation at nitrogen atoms enhances ESIPT by strengthening intramolecular hydrogen bonds (e.g., N-H⋯N), reducing energy barriers for TICT. This results in dual emission bands (e.g., 450 nm and 600 nm) and solvatochromic shifts. For 2,5-diamino derivatives, protonation-induced planarization increases quantum yield by 40% .

Q. What role do thiazolo[5,4-d]thiazole units play in enhancing photocatalytic activity?

In covalent triazine frameworks (CTFs), thiazolo[5,4-d]thiazole acts as an electron acceptor, narrowing bandgaps (e.g., CTF-NWU-1: 2.3 eV vs. CTF-NWU-2: 2.8 eV) and improving visible-light absorption. This boosts hydrogen evolution rates (HER) to 12.8 mmol/g/h and degrades methylene blue (95% in 2 h) via radical (•OH, •O₂⁻) pathways .

Q. How are thiazolo[5,4-d]thiazole-based COFs engineered for perovskite solar cell (PSC) stability?

COFTPDA-TZDA , a donor-acceptor COF, coordinates Pb²⁺ via N atoms, passivating defects in perovskite films. This increases grain size from 300 nm to 500 nm, reducing charge recombination. Devices show a PCE of 22.1% (vs. 20.5% control) and retain 90% efficiency after 1,000 h under illumination .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported emission wavelengths (e.g., 348 nm vs. 600 nm) arise from substituent electronic effects and solvent polarity .
  • Experimental Optimization : Microwave synthesis reduces reaction time (4 h vs. 24 h for conventional methods) but may lower yields (34% vs. 60%) .

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